molecular formula C5H7BrO B3380834 4-Bromo-2-methyl-3-butyn-2-ol CAS No. 2063-19-6

4-Bromo-2-methyl-3-butyn-2-ol

Cat. No. B3380834
CAS RN: 2063-19-6
M. Wt: 163.01 g/mol
InChI Key: PCIPCEOKFBAUNM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-butyn-2-ol (CAS Number: 2063-19-6) is a chemical compound with the linear formula C5H7BrO . It has a molecular weight of approximately 163.015 g/mol . This compound belongs to the class of alcohols and alkynes, characterized by the presence of a bromine atom, a methyl group, and an alkyne functional group.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

4-Bromo-2-methyl-3-butyn-2-ol is used in the synthesis of complex molecules due to its reactivity and ability to form various compounds. For instance, it has been utilized in the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (4HP2M3B) through a series of reactions, including O-Alkylation and Sonogashira conditions. This synthesis demonstrates its versatility in creating compounds with potential optical and non-linear optical (NLO) properties, highlighting its role in the development of new materials for technological applications (Ajay Praveenkumar et al., 2021).

Catalysis and Reaction Mechanisms

4-Bromo-2-methyl-3-butyn-2-ol serves as a key compound in various catalytic processes. For example, its hydrogenation over a Pd/ZnO catalyst has been extensively studied. This reaction is modeled using a Langmuir–Hinshelwood mechanism, offering insights into the kinetics and selectivity of the process. Such studies are critical for the development of efficient and selective industrial chemical processes (Vernuccio et al., 2016).

Pharmaceutical and Chemical Synthesis

This compound is also a precursor in the synthesis of various pharmaceutical and chemical compounds. For example, it has been used in the palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols, demonstrating its utility in creating compounds that could have applications in pharmaceuticals and materials science (Caporale et al., 2014).

Environmental and Energy Applications

In the field of environmental science and energy, 4-Bromo-2-methyl-3-butyn-2-ol has been investigated for its potential in biofuel production. Studies on its derivatives show promising results in improving the anti-knock properties of gasoline, indicating its potential role in developing more efficient and cleaner-burning fuel additives (Mack et al., 2014).

Advanced Material Development

The compound's reactivity makes it suitable for the development of advanced materials. For instance, its involvement in the synthesis of complex organic structures like 4-aryl-2-methyl-3-butyn-2-ols opens the door to creating new materials with unique properties, potentially useful in various high-tech applications (Li et al., 2015).

properties

IUPAC Name

4-bromo-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c1-5(2,7)3-4-6/h7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIPCEOKFBAUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174659
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-3-butyn-2-ol

CAS RN

2063-19-6
Record name 4-Bromo-2-methyl-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2063-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002063196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyn-2-ol, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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